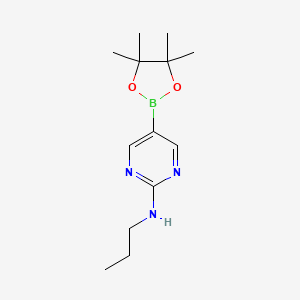
3-(Fluoromethyl)piperidine hydrochloride
Overview
Description
3-(Fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H13ClFN . It has a molecular weight of 153.63 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as this compound, involves various methods including N-heterocyclization of primary amines with diols, chlorination of amino alcohols, and cyclocondensation in an alkaline aqueous medium . Other methods include the use of ammonium formate and palladium on carbon for the reduction of pyridine N-oxides to piperidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various chemical reactions. These include intramolecular amination of organoboronates to provide azetidines, pyrrolidines, and piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .Scientific Research Applications
Synthesis and Medicinal Chemistry
3-(Fluoromethyl)piperidine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it is utilized in the development of selective serotonin reuptake inhibitors (SSRIs) like paroxetine, which is indicated for the treatment of depression, anxiety disorders, and posttraumatic stress disorder (Germann, Ma, Han, & Tikhomirova, 2013). Similarly, fluorinated piperidine and pyrrolidine derivatives, including those derived from this compound, are important building blocks in discovery chemistry for creating analogs with high diastereocontrol and rich functionality (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).
Drug Development and Evaluation
The compound also plays a crucial role in the development and biological evaluation of novel pharmaceuticals. For example, it has been used in the design and synthesis of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors, showing potential for the treatment and prevention of HIV-1 infection (Dong, Lu, Li, Wang, Lu, Jiang, & Dai, 2012). Furthermore, derivatives of this compound have been explored for their potential as ligands for muscarinic acetylcholine receptors, with applications in neuroimaging and the study of neurodegenerative diseases (Skaddan, Kilbourn, Snyder, Sherman, Desmond, & Frey, 2000).
Environmental and Computational Chemistry
In addition to pharmaceutical applications, this compound and its derivatives are subjects of computational and environmental chemistry studies. Research has been conducted to understand the base-catalyzed reactions of N-chloro-piperidines, which are relevant for assessing the environmental fate of chloramines, including those derived from this compound (Šakić, Zipse, & Vrček, 2011). Additionally, quantum chemical and molecular dynamic simulation studies have been used to predict the inhibition efficiencies of piperidine derivatives on the corrosion of iron, highlighting the relevance of these compounds in materials science and corrosion inhibition (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(fluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWFBAHZLZNPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678354 | |
| Record name | 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-60-9 | |
| Record name | Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(fluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)







